2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE
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Overview
Description
2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound that features both isoquinoline and triazole moieties
Preparation Methods
The synthesis of 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The preparation starts with the formation of the isoquinoline ring, followed by the introduction of the triazole group. Common synthetic routes include:
Cyclization Reactions: Formation of the isoquinoline ring through cyclization of appropriate precursors.
Nitration: Introduction of the nitro group to the triazole ring.
Coupling Reactions: Linking the isoquinoline and triazole moieties under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific properties.
Chemical Research: Studied for its reactivity and potential as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline and triazole rings can engage in π-π stacking, hydrogen bonding, and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other isoquinoline and triazole derivatives. Compared to these, 2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is unique due to the presence of both functional groups in a single molecule, which may confer distinct chemical and biological properties.
Some similar compounds are:
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethanone: Lacks the triazole ring.
2-(3-nitro-[1,2,4]triazol-1-yl)-ethanone: Lacks the isoquinoline ring.
Properties
Molecular Formula |
C13H13N5O3 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C13H13N5O3/c19-12(8-17-9-14-13(15-17)18(20)21)16-6-5-10-3-1-2-4-11(10)7-16/h1-4,9H,5-8H2 |
InChI Key |
WZLPFDQQFLAJME-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC(=N3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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